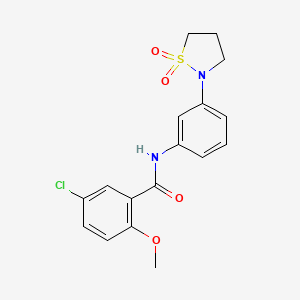

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro-substituted phenyl ring and an isothiazolidin-2-yl moiety, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including nitration, reduction, and acylation processes. The general synthetic route can be summarized as follows:

- Nitration of 4-chloroaniline to form the corresponding nitro compound.

- Reduction to obtain the aniline derivative.

- Cyclization with isothiazolidine-1,1-dioxide.

- Acylation with 2-methoxybenzoyl chloride.

This method yields this compound with high purity and yield.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, an evaluation using the MTT assay revealed that at a concentration of 50 µM, the compound effectively inhibited cell viability in several cancer types, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- Panc-1 (pancreatic cancer)

- HT-29 (colon cancer)

The results indicated that the compound has a GI50 value lower than many existing chemotherapeutics, suggesting its potential as a novel anticancer agent .

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has been shown to inhibit EGFR T790M mutations with IC50 values comparable to established inhibitors like osimertinib .

- Induction of Apoptosis : Studies indicate that treatment leads to increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 47 | EGFR Inhibition |

| MCF-7 | 45 | Apoptosis Induction | |

| Panc-1 | 50 | EGFR Inhibition | |

| HT-29 | 48 | Apoptosis Induction |

Case Studies

In one notable study, researchers synthesized various derivatives of the compound to evaluate their biological activities. The most promising derivatives exhibited enhanced binding affinities for EGFR and showed improved antiproliferative effects in vitro .

Another study highlighted the role of structural modifications in enhancing the efficacy of the compound against resistant cancer cell lines. The modifications included variations in the substituents on the phenyl ring and alterations in the isothiazolidine structure .

Aplicaciones Científicas De Investigación

The compound has shown promise in several areas of biological activity:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor cell proliferation, positioning it as a candidate for cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.

Anticancer Research

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide has been investigated for its potential as an anticancer agent. The compound's ability to inhibit tumor cell proliferation makes it a candidate for further development in cancer therapies. Studies have shown that compounds with similar structures can inhibit critical pathways involved in cancer cell survival and proliferation.

Antimicrobial Studies

The compound's antimicrobial properties have been explored through various studies. For instance, derivatives of similar structures have been tested against mycobacterial, bacterial, and fungal strains. The results indicate that these compounds can exhibit activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Enzyme Inhibition Studies

Research has indicated that the compound may serve as an inhibitor for specific enzymes involved in disease processes. For example, its structural similarities to known enzyme inhibitors suggest potential applications in modulating enzyme activity related to inflammation or cancer progression .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Types of Chemical Reactions

The compound undergoes several reaction pathways, influenced by its structural features:

Oxidation Reactions

-

Mechanism : The dioxidoisothiazolidine ring and aromatic groups can undergo oxidation to introduce additional oxygen-containing functional groups.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) under acidic or basic conditions.

-

Products : Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Reactions

-

Mechanism : Reduction targets double bonds or oxygen-containing groups (e.g., amides, sulfonamide-like structures).

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or EtOH.

-

Products : Reduced derivatives with modified functional groups (e.g., amine formation).

Substitution Reactions

-

Mechanism : Nucleophilic or electrophilic substitution occurs at the phenyl ring or methoxy/isopropoxy groups.

-

Reagents : Alkylating agents (e.g., dimethyl sulfate), halogens, or nucleophiles (e.g., amines).

-

Products : Substituted derivatives with altered substituents (e.g., methylation of hydroxyl groups) .

Aminolysis

-

Mechanism : Reaction with amines to modify the amide group or introduce new substituents.

-

Reagents : Phenethylamine or similar amines under basic conditions .

-

Products : Amide derivatives with extended alkyl chains or functional groups .

Common Reagents and Conditions

Oxidation Pathways

-

Example : Oxidation of the isothiazolidine ring with H₂O₂ may introduce hydroxyl groups, altering the molecule’s redox properties.

-

Product : Dihydroxy derivatives or ketones, depending on the site of oxidation.

Reduction Pathways

-

Example : Reduction of the amide group with LiAlH₄ could yield a primary amine, enabling further substitution reactions.

Substitution Pathways

-

Example : Methylation of the methoxy group (if present) or electrophilic substitution at the phenyl ring could introduce new functional groups .

Aminolysis Pathways

-

Example : Reaction with phenethylamine under basic conditions replaces the amide hydrogen with a phenethyl group, forming a new amide derivative .

Comparison with Similar Compounds

The compound’s reactivity is distinct due to the isopropoxy/dioxidoisothiazolidine groups. For instance, 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide (a related compound) shares similar oxidation and substitution pathways but differs in solubility and steric effects.

Propiedades

IUPAC Name |

5-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-12(18)10-15(16)17(21)19-13-4-2-5-14(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTPVLJVXQJODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.